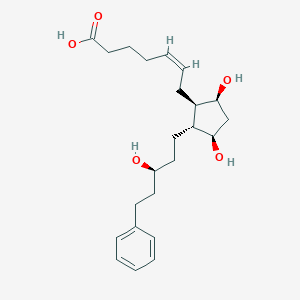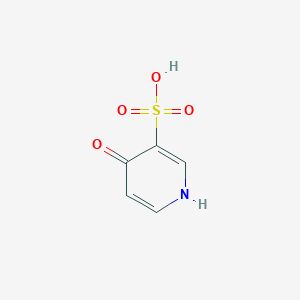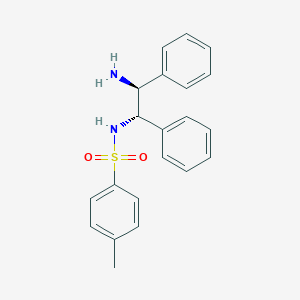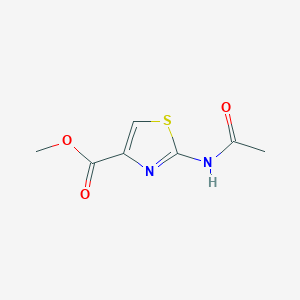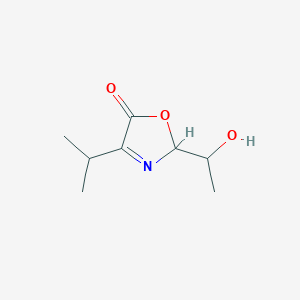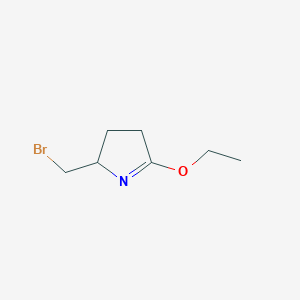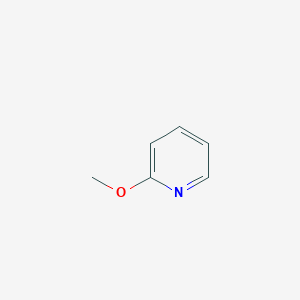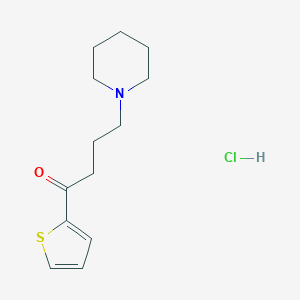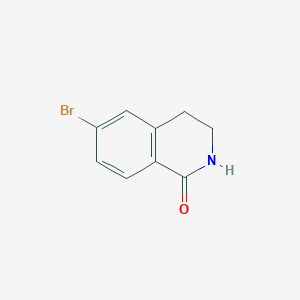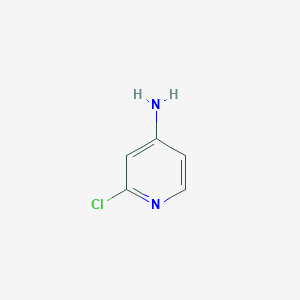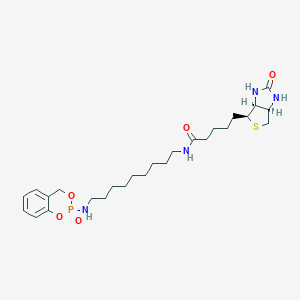
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane, also known as SPBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional reagent that can be used for labeling and detection of proteins, nucleic acids, and other biomolecules. SPBN has a cyclic phosphate group attached to salicyl alcohol, which can react with primary amines of biomolecules to form stable phosphoamide bonds. Additionally, it has a biotin moiety that can bind to streptavidin, allowing for easy detection and purification of labeled biomolecules.
Mechanism Of Action
The mechanism of action of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane involves the formation of stable phosphoamide bonds between the cyclic phosphate group of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane and the primary amines of biomolecules. This reaction is highly specific and can occur at neutral pH and room temperature. The biotin moiety of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can bind to streptavidin, which is a high-affinity protein that can be easily detected and purified.
Biochemical And Physiological Effects
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It has been shown to be stable under a wide range of conditions, including high temperatures and low pH.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in lab experiments include its high specificity, stability, and ease of detection and purification. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the labeling of a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates. The limitations of using 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane include its high cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for the use of 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane in scientific research. One potential application is in the development of new diagnostic tests for the detection of biomarkers in various diseases, including cancer and infectious diseases. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can also be used for the identification of new drug targets and the characterization of protein-protein interactions. Additionally, 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the development of new imaging techniques for the visualization of biomolecules in living cells and tissues.
Synthesis Methods
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be synthesized using a multistep process that involves the coupling of salicyl alcohol with a cyclic phosphoramidite, followed by the addition of biotinylated diamine. The final product can be purified using chromatography techniques and characterized using spectroscopic methods.
Scientific Research Applications
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane has been widely used in scientific research for labeling and detection of biomolecules. It has been used for the detection of proteins in Western blotting, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. It has also been used for the labeling of nucleic acids in gel electrophoresis and DNA microarrays. 1-(Saligenin cyclic phospho)-9-biotinyldiaminononane can be used for the detection of biomolecules in various biological samples, including blood, urine, and tissue extracts.
properties
CAS RN |
158040-84-7 |
|---|---|
Product Name |
1-(Saligenin cyclic phospho)-9-biotinyldiaminononane |
Molecular Formula |
C26H41N4O5PS |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[9-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)amino]nonyl]pentanamide |
InChI |
InChI=1S/C26H41N4O5PS/c31-24(15-9-8-14-23-25-21(19-37-23)29-26(32)30-25)27-16-10-4-2-1-3-5-11-17-28-36(33)34-18-20-12-6-7-13-22(20)35-36/h6-7,12-13,21,23,25H,1-5,8-11,14-19H2,(H,27,31)(H,28,33)(H2,29,30,32)/t21-,23-,25-,36?/m0/s1 |
InChI Key |
JZSQBHPKLLZQAH-NYWSWALVSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCNP3(=O)OCC4=CC=CC=C4O3)NC(=O)N2 |
synonyms |
1-(saligenin cyclic phospho)-9-biotinyldiaminononane S9B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



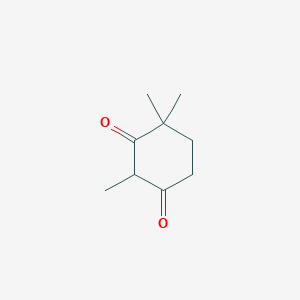

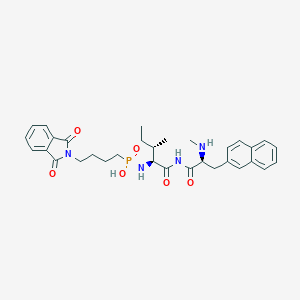
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
